molecular formula C4H8N2O3 B550881 Glycylglycine CAS No. 556-50-3

Glycylglycine

Cat. No.: B550881
CAS No.: 556-50-3
M. Wt: 132.12 g/mol
InChI Key: YMAWOPBAYDPSLA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glycylglycine, also known as Dyglycine, is the simplest peptide, being a dipeptide of glycine . It is used in the synthesis of more complex peptides and has been reported to be helpful in solubilizing recombinant proteins in E. coli . The primary targets of this compound are these proteins, where it aids in their solubility and functionality .

Mode of Action

It is known that it interacts with its targets, the proteins, by enhancing their solubility . This interaction results in an improvement in protein functionality, particularly in the context of recombinant proteins in E. coli .

Biochemical Pathways

This compound is involved in the reductive glycine pathway (rGlyP), a recently proposed and appealing assimilation pathway of CO2 and formate . It plays a role in the overproduction of soluble immunoreactive proteins, which are utilized to establish novel immunoassays .

Pharmacokinetics

A study on salicylic acid–amino acid or sa−dipeptide (this compound) conjugates in rabbits showed that the metabolism of the prodrug to sa by intestinal microorganisms was taken into account . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the enhanced solubility and functionality of proteins, particularly recombinant proteins in E. coli . This leads to an improvement in protein solubility after cell lysis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the integration of 0.1–0.4M this compound in the growth media significantly enhanced the solubility/yield of recombinant core and envelope proteins . More research is needed to fully understand how other environmental factors influence this compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Glycylglycine has been found to enhance the solubility and antigenic utility of recombinant proteins in Escherichia coli (E. coli), thereby improving the yield of functional proteins . This suggests that this compound can interact with proteins to influence their solubility and function.

Cellular Effects

In a study involving a cell model of the large intestine (CaCo-2 cells), a magnesium complex of this compound was found to be taken up by the cells . This indicates that this compound can influence cellular function by interacting with specific cellular components.

Molecular Mechanism

Its ability to enhance the solubility of proteins suggests that it may interact with proteins at the molecular level, possibly through binding interactions .

Temporal Effects in Laboratory Settings

The effects of this compound on protein solubility were found to be significant, with an increase in solubility observed over time . This suggests that this compound may have long-term effects on protein function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its role in enhancing protein solubility suggests that it may have dose-dependent effects on protein function .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a dipeptide of glycine. It may interact with enzymes or cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely dependent on its interactions with other cellular components. Its role in enhancing protein solubility suggests that it may be localized to areas of the cell where protein synthesis and folding occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycylglycine can be synthesized through several methods. One of the earliest methods involves boiling 2,5-diketopiperazine with hydrochloric acid . Another method includes taking glycine as a raw material, adding glycerol, and performing a reflux reaction at temperatures between 175 and 180°C. After cooling, distilled water is added, and the mixture is left in a refrigerator overnight. The intermediate product, 2,5-diketopiperazine, is then hydrolyzed in the presence of sodium hydroxide, followed by the addition of hydrochloric acid to adjust the pH to 6.0. Ethanol is added, and the mixture is left overnight in the refrigerator. Finally, the product is filtered and washed with ethanol to obtain this compound .

Industrial Production Methods

For industrial production, this compound is typically crystallized from aqueous 50% ethanol or water at 50-60°C by adding ethanol. The product is then dried at 110°C . This method is advantageous due to its simplicity and minimal environmental impact, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Glycylglycine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

    Reduction: Reduction reactions involving this compound are also less frequently documented.

    Substitution: this compound can participate in substitution reactions, particularly in the formation of more complex peptides.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrochloric acid, sodium hydroxide, and ethanol . The conditions for these reactions typically involve controlled temperatures and pH adjustments to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving this compound are typically more complex peptides. For example, this compound can be used as a starting material for the synthesis of longer peptide chains .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]acetic acid
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InChI

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)
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InChI Key

YMAWOPBAYDPSLA-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)NCC(=O)O)N
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Molecular Formula

C4H8N2O3
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Related CAS

13059-60-4 (mono-hydrochloride), 23851-28-7 (hydrochloride)
Record name N-Glycylglycine
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DSSTOX Substance ID

DTXSID90862194
Record name Glycine, glycyl-
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Molecular Weight

132.12 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name N-Glycylglycine
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Solubility

166 mg/mL at 21 °C
Record name Glycyl-glycine
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Vapor Pressure

0.00000005 [mmHg]
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CAS No.

556-50-3
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Melting Point

215 °C
Record name Glycyl-glycine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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